

A Comprehensive Technical Guide to 4-(Chloromethyl)-2-fluoropyridine

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-fluoropyridine

Cat. No.: B133889

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(chloromethyl)-2-fluoropyridine**, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine into pyridine rings can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document details the chemical properties, safety information, and synthetic methodologies related to **4-(chloromethyl)-2-fluoropyridine**, offering valuable insights for its application in pharmaceutical research and development.

Chemical Identity and Properties

The fundamental chemical identifiers and physical properties of **4-(chloromethyl)-2-fluoropyridine** are summarized below. This data is crucial for its correct identification, handling, and use in experimental settings.



Property	Value
IUPAC Name	4-(chloromethyl)-2-fluoropyridine
CAS Number	155705-46-7[4]
Molecular Formula	C6H5CIFN[5]
Molecular Weight	145.56 g/mol [5]
InChI Key	OMHRYXJIMNXMSZ-UHFFFAOYSA-N
Canonical SMILES	FC1=CC(CCI)=CC=N1
Purity	Typically ≥95%[6]
Physical Form	Off-white to light yellow solid[7]
Storage Temperature	Room Temperature or 0-8 °C[6][7]

Hazard and Safety Information

Appropriate safety precautions are essential when handling **4-(chloromethyl)-2-fluoropyridine**. The compound is classified as hazardous, and the following information from safety data sheets should be strictly followed.

Category	Details
Signal Word	Warning[6]
Hazard Statements	H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]



Experimental Protocols

The following sections outline a representative synthetic protocol for **4-(chloromethyl)-2-fluoropyridine** and a key reaction in which it can participate.

Synthesis of 4-(Chloromethyl)-2-fluoropyridine

The synthesis of **4-(chloromethyl)-2-fluoropyridine** can be approached through a multi-step process starting from a suitable pyridine precursor. The following is a plausible synthetic route based on common organic chemistry transformations.

Step 1: Halogenation of a Pyridine Derivative

The initial step often involves the halogenation of a pyridine N-oxide or a hydroxypyridine. For instance, the conversion of a pyridine N-oxide to a chloropyridine can be achieved using reagents like phosphorus oxychloride (POCI₃) at elevated temperatures.[8]

Step 2: Introduction of the Fluorine Atom

The introduction of a fluorine atom onto the pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., another halogen) or via other fluorination methods.[9]

Step 3: Chloromethylation

The final step would involve the introduction of the chloromethyl group at the 4-position of the 2-fluoropyridine ring. This can be achieved through various chloromethylation procedures.

Illustrative Experimental Procedure:

- Starting Material: A suitable precursor, such as 2-fluoro-4-methylpyridine.
- Reagents: N-Chlorosuccinimide (NCS) for chlorination, a radical initiator like benzoyl peroxide.
- Solvent: A non-polar solvent such as carbon tetrachloride.
- Procedure:



- Dissolve 2-fluoro-4-methylpyridine in carbon tetrachloride in a reaction vessel equipped with a condenser and a magnetic stirrer.
- Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid byproducts and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 4-(chloromethyl)-2fluoropyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

4-(Chloromethyl)-2-fluoropyridine is a valuable intermediate for introducing the 2-fluoropyridin-4-ylmethyl moiety into a target molecule via nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is a good leaving group in SNAr reactions, often being more reactive than a chlorine atom at the same position.[8]

General Protocol for SNAr:

- Substrate: 4-(Chloromethyl)-2-fluoropyridine.
- Nucleophile: An alcohol (ROH), an amine (RNH₂), or a thiol (RSH).
- Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
- Procedure:

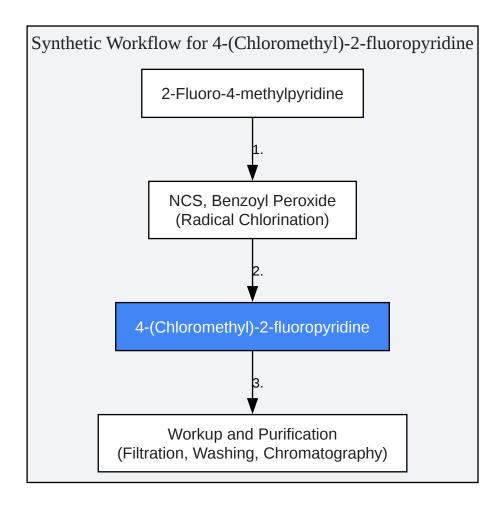


- To a solution of the nucleophile in the chosen solvent, add the base and stir for a few minutes.
- Add a solution of 4-(chloromethyl)-2-fluoropyridine to the mixture.
- Heat the reaction mixture to the desired temperature and monitor its progress.
- After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction mechanism involving **4-(chloromethyl)-2-fluoropyridine**.

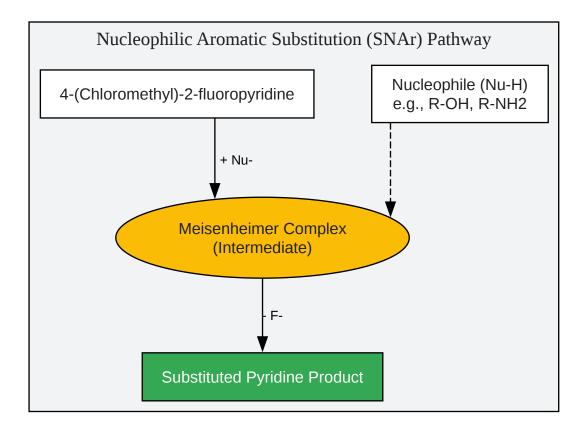




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Caption: A simplified workflow for the synthesis of **4-(Chloromethyl)-2-fluoropyridine**.





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Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

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